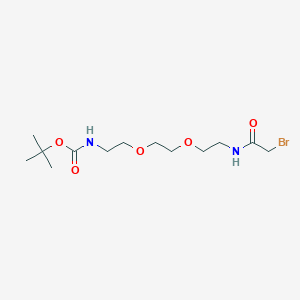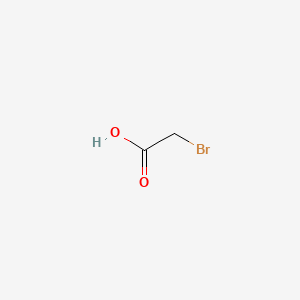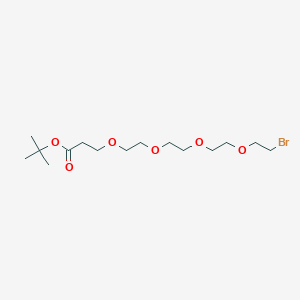
Bryostatine 1
Vue d'ensemble
Description
Bryostatin 1 is a group of macrolide lactones derived from the marine bryozoan Bugula neritina. These compounds have garnered significant attention due to their potent biological activities, particularly their ability to modulate protein kinase C (PKC) activity. Bryostatin 1-1, the most studied member of this group, has shown promise in the treatment of various neurological disorders, cancer, and HIV/AIDS .
Applications De Recherche Scientifique
Bryostatin 1 has a wide range of scientific research applications:
Neurological Disorders: Bryostatin 1-1 has shown great therapeutic potential for Alzheimer’s disease, multiple sclerosis, fragile X syndrome, stroke, traumatic brain injury, and depression.
Cancer: Bryostatin 1 has been studied in clinical trials as an anti-cancer agent.
HIV/AIDS: Bryostatin 1-1 is in clinical trials as a latency reversal agent for the eradication of HIV/AIDS.
Other Applications:
Mécanisme D'action
Bryostatin 1, also known as Bryostatin, is a macrolide isolated from marine invertebrates. It has shown promising effects in various neurological disorders and has been the subject of numerous preclinical studies and clinical trials .
Target of Action
The primary target of Bryostatin 1 is Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .
Mode of Action
Bryostatin 1 exerts its biological activities by binding with PKC . This interaction leads to the modulation of PKC activity, which can have various downstream effects depending on the specific isoform of PKC and the cellular context .
Biochemical Pathways
The binding of Bryostatin 1 to PKC affects various biochemical pathways. The exact pathways and their downstream effects can vary depending on the cell type and the specific isoform of PKC involved .
Analyse Biochimique
Biochemical Properties
Bryostatin 1 exhibits various biological activities through its interaction with protein kinase C (PKC) . It binds to the diacylglycerol-binding region within the C-1 regulatory domain of PKC . This interaction with PKC is believed to be central to the biochemical reactions influenced by Bryostatin 1 .
Cellular Effects
Bryostatin 1 has shown to have significant effects on various types of cells and cellular processes . It inhibits proliferation, induces differentiation, and promotes apoptosis in numerous hematological and solid tumor cell lines . In neurological disorders, Bryostatin 1 has shown therapeutic potential for Alzheimer’s disease, multiple sclerosis, fragile X syndrome, stroke, traumatic brain injury, and depression . It exhibits significant rescuing effects on the deficits of spatial learning, cognitive function, memory, and other neurological functions caused by diseases .
Molecular Mechanism
The molecular mechanism of Bryostatin 1 involves its binding to protein kinase C (PKC), leading to the activation of PKC isozymes . This activation results in PKC auto-phosphorylation and translocation to the cell membrane . Following this, Bryostatin 1-bound PKC is downregulated by ubiquitination and degradation in proteasomes .
Temporal Effects in Laboratory Settings
In cultured neuronal cells, Bryostatin 1 has been found to induce potent PKCα, δ, and ε activation at specific concentrations . Time course experiments showed that Bryostatin 1 triggered significant PKCε and PKCδ activation by 30 min and 1 h, respectively .
Dosage Effects in Animal Models
The effects of Bryostatin 1 vary with different dosages in animal models . For instance, rabbits pretreated with 10µg/kg Bryostatin 1 every other day before a relatively simple trace conditioning task showed more conditioned responses during the first 10 trials of each trace conditioning session than rabbits pretreated with the vehicle control .
Metabolic Pathways
Its primary mechanism of action is known to involve modulation of protein kinase C (PKC) activity .
Transport and Distribution
Bryostatin 1 is widely distributed in many organs but concentrated in the lung, liver, gastrointestinal tract, and fatty tissue . The concentration in the gastrointestinal tract, along with the fecal excretion, suggests the possibility of enterohepatic circulation of this drug .
Subcellular Localization
Initial activation of PKD1 with Bryostatin 1 leads to colocalization of the cytoplasmic pool of β-catenin with PKD1, trans-Golgi network markers, and proteins involved in vesicular trafficking . Activation of PKD1 by Bryostatin 1 decreases nuclear β-catenin expression and β-catenin/TCF transcription activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The total synthesis of bryostatin compounds is a complex and lengthy process due to their intricate structures. For instance, the synthesis of bryostatin 3 involves 22 steps in the longest linear sequence and 31 total steps. This synthesis employs highly atom-economical and chemoselective transformations, with alkynes playing a significant role in reducing the step count . Another notable synthesis is that of bryostatin 1, which proceeds in 29 total steps (19 in the longest linear sequence) and can be scaled to produce grams of material .
Industrial Production Methods
Industrial production of bryostatin is challenging due to its low natural abundance. The initial extraction from Bugula neritina provided only 18 grams from 14 tons of the marine organism. Efforts to boost production through aquaculture and synthetic biological approaches have been explored but remain in early stages .
Analyse Des Réactions Chimiques
Bryostatin 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. The synthesis of bryostatin 3, for example, involves chemoselective transformations where alkynes play a crucial role . . These reactions are typically carried out under specific conditions to ensure the desired product formation.
Comparaison Avec Des Composés Similaires
Bryostatin 1 is unique among similar compounds due to its potent PKC modulation and broad range of biological activities. Similar compounds include:
Prostratin: Another PKC modulator with the ability to reactivate latent HIV-1 but without tumor-promoting activity.
Phorbol Esters: These compounds also modulate PKC but are known for their tumor-promoting properties, making them less desirable for therapeutic use.
Bryostatin 1’s unique combination of potent PKC modulation and diverse therapeutic potential sets it apart from these similar compounds.
Propriétés
Numéro CAS |
83314-01-6 |
|---|---|
Formule moléculaire |
C47H68O17 |
Poids moléculaire |
905.0 g/mol |
Nom IUPAC |
[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate |
InChI |
InChI=1S/C47H68O17/c1-10-11-12-13-14-15-39(51)62-43-31(22-41(53)58-9)21-34-25-37(28(2)48)61-42(54)24-32(50)23-35-26-38(59-29(3)49)45(6,7)46(55,63-35)27-36-19-30(20-40(52)57-8)18-33(60-36)16-17-44(4,5)47(43,56)64-34/h12-17,20,22,28,32-38,43,48,50,55-56H,10-11,18-19,21,23-27H2,1-9H3/b13-12+,15-14+,17-16-,30-20+,31-22+/t28-,32-,33+,34+,35-,36+,37-,38+,43+,46+,47-/m1/s1 |
Clé InChI |
MJQUEDHRCUIRLF-MEBWOBETSA-N |
SMILES |
CCCC=CC=CC(=O)OC1C(=CC(=O)OC)CC2CC(OC(=O)CC(CC3CC(C(C(O3)(CC4CC(=CC(=O)OC)CC(O4)C=CC(C1(O2)O)(C)C)O)(C)C)OC(=O)C)O)C(C)O |
SMILES isomérique |
CCC/C=C/C=C/C(=O)O[C@H]1/C(=C/C(=O)OC)/C[C@H]2C[C@@H](OC(=O)C[C@@H](C[C@@H]3C[C@@H](C([C@@](O3)(C[C@@H]4C/C(=C/C(=O)OC)/C[C@@H](O4)/C=C\C([C@@]1(O2)O)(C)C)O)(C)C)OC(=O)C)O)[C@@H](C)O |
SMILES canonique |
CCCC=CC=CC(=O)OC1C(=CC(=O)OC)CC2CC(OC(=O)CC(CC3CC(C(C(O3)(CC4CC(=CC(=O)OC)CC(O4)C=CC(C1(O2)O)(C)C)O)(C)C)OC(=O)C)O)C(C)O |
Apparence |
Solid powder |
| 83314-01-6 | |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
Solution: Samples dissolved in PET solvent and t- Butanol showed no degradation after storage for 24 and 48 hr at ambient temperature. Samples dissolved in these same solvents showed no degradation after storage at 50 °C for 23 hr. |
Solubilité |
t-Butanol > 9.2 (mg/mL) 50% Butanol/water > 3.0 (mg/mL) PET solvent* > 2.8 (mg/mL) Soybean oil 1.5 - 3.0 (mg/mL) *PEG 400 (60mL)/EtOH (30mL)/Tween 80 (10 mL) (mg/mL) |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Bryostatin 1; Bryostatin-1; Bryostatin1; NSC-339555; NSC 339555; NSC339555; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















